REACTION_CXSMILES
|
[Na].O[CH:3]=[CH:4][C:5]([O:7]CC)=O.Cl.[OH:11][CH:12]([CH3:16])[C:13]([NH2:15])=[NH:14].C(O)(=O)C>O>[OH:11][CH:12]([C:13]1[NH:15][C:5](=[O:7])[CH:4]=[CH:3][N:14]=1)[CH3:16] |f:0.1,2.3,^1:0|
|
Name
|
ethyl 3-hydroxy-acrylate sodium salt
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Na].OC=CC(=O)OCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl.OC(C(=N)N)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
1.3 L
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
1.3 L
|
Type
|
solvent
|
Smiles
|
O
|
Type
|
CUSTOM
|
Details
|
stirred, for 48 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
prepared
|
Type
|
EXTRACTION
|
Details
|
then continuously extracted with chloroform for 48 h
|
Duration
|
48 h
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The extract was dried over sodium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
The filtrate was concentrated to a solid, slurried in ethyl ether
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
dried
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |